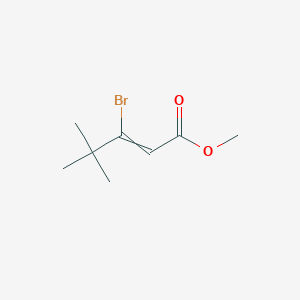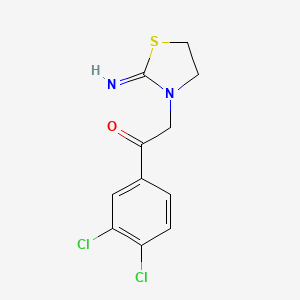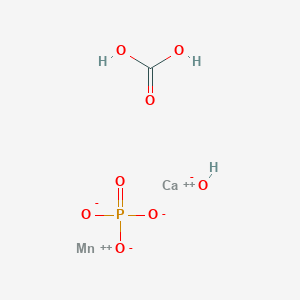
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate is a complex compound that combines elements from different groups of the periodic table. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of calcium, manganese, and phosphate ions, along with carbonic acid and hydroxide groups, gives this compound distinctive properties that can be leveraged in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;carbonic acid;manganese(2+);hydroxide;phosphate can be achieved through various methods. One common approach involves the reaction of calcium carbonate with orthophosphoric acid in the presence of manganese(2+) ions and hydroxide ions. This reaction typically occurs in an aqueous medium, where the calcium carbonate reacts with orthophosphoric acid to form calcium phosphate, while manganese(2+) ions and hydroxide ions are incorporated into the structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions, where calcium carbonate and manganese(2+) salts are reacted with phosphoric acid under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Manganese(2+) ions can participate in redox reactions, where they are oxidized or reduced depending on the reaction conditions.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents, such as when calcium ions react with carbonate ions to form calcium carbonate.
Acid-Base Reactions: The hydroxide groups in the compound can react with acids to form water and the corresponding salts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing or reducing agents. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include calcium carbonate, manganese oxides, and various phosphate salts. These products can have significant applications in different fields, such as materials science and environmental remediation .
Applications De Recherche Scientifique
Calcium;carbonic acid;manganese(2+);hydroxide;phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of calcium;carbonic acid;manganese(2+);hydroxide;phosphate involves several molecular targets and pathways:
Calcium Ions: Calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction.
Manganese Ions: Manganese ions are involved in redox reactions and act as cofactors for various enzymes.
Phosphate Ions: Phosphate ions are essential for energy transfer and storage in biological systems.
Hydroxide Ions: Hydroxide ions contribute to the compound’s basicity and its ability to neutralize acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other calcium phosphates, such as hydroxyapatite and tricalcium phosphate, as well as manganese phosphates and carbonates .
Uniqueness
What sets calcium;carbonic acid;manganese(2+);hydroxide;phosphate apart is its unique combination of elements, which imparts distinctive properties and functionalities. For example, the presence of manganese(2+) ions enhances its redox activity, while the combination of calcium and phosphate ions makes it suitable for biological applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique combination of elements and functional groups allows it to participate in a wide range of chemical reactions and applications, making it a valuable subject of study in contemporary research.
Propriétés
Numéro CAS |
571170-54-2 |
|---|---|
Formule moléculaire |
CH3CaMnO8P |
Poids moléculaire |
269.02 g/mol |
Nom IUPAC |
calcium;carbonic acid;manganese(2+);hydroxide;phosphate |
InChI |
InChI=1S/CH2O3.Ca.Mn.H3O4P.H2O/c2-1(3)4;;;1-5(2,3)4;/h(H2,2,3,4);;;(H3,1,2,3,4);1H2/q;2*+2;;/p-4 |
Clé InChI |
DXKLLDJCNMOLRF-UHFFFAOYSA-J |
SMILES canonique |
C(=O)(O)O.[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
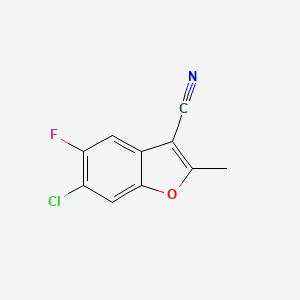
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

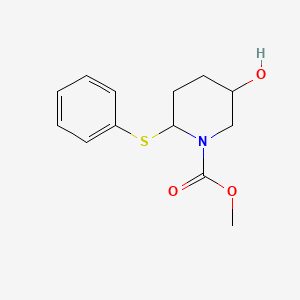
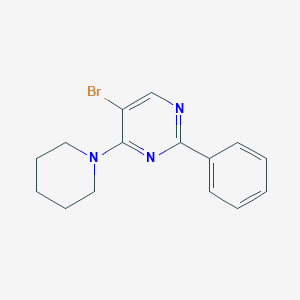
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)



![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
